molecular formula C22H16ClF4N7O B2694251 4-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-3H,4H-pyrido[2,3-b]pyrazin-3-one CAS No. 341966-38-9

4-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-3H,4H-pyrido[2,3-b]pyrazin-3-one

Cat. No.: B2694251
CAS No.: 341966-38-9
M. Wt: 505.86
InChI Key: QFLQTRZORQKCQV-QFDQHJFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-3H,4H-pyrido[2,3-b]pyrazin-3-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture integrates a pyrido[2,3-b]pyrazin-3-one core, a privileged scaffold known to exhibit potent inhibitory activity against various kinases [a href="https://pubs.acs.org/doi/10.1021/jm901115b"]. The structure is further elaborated with a (E)-hydrazone moiety, a functional group associated with the ability to form stable complexes and potentially modulate specific biological pathways [a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7136373/"]. The presence of both a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 4-fluorophenyl group suggests this compound is designed for high-affinity binding and selectivity, likely targeting key oncogenic drivers. Researchers utilize this compound as a chemical probe to study intracellular signaling cascades, with a focus on validating novel targets for cancer therapeutics and understanding mechanisms of drug resistance. This product is supplied For Research Use Only and is not approved for human or veterinary diagnosis or treatment.

Properties

IUPAC Name

4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]pyrido[2,3-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF4N7O/c23-16-10-14(22(25,26)27)12-30-18(16)28-8-9-34-20-17(2-1-7-29-20)32-19(21(34)35)33-31-11-13-3-5-15(24)6-4-13/h1-7,10-12H,8-9H2,(H,28,30)(H,32,33)/b31-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLQTRZORQKCQV-QFDQHJFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C(=N2)NN=CC3=CC=C(C=C3)F)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(N=C1)N(C(=O)C(=N2)N/N=C/C3=CC=C(C=C3)F)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF4N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-3H,4H-pyrido[2,3-b]pyrazin-3-one, often referred to as a pyrido-pyrazin derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The compound's structure features a pyrido[2,3-b]pyrazin core with various functional groups that contribute to its biological activity. The presence of the trifluoromethyl group is notable for its role in enhancing lipophilicity and bioactivity in drug design.

Research indicates that compounds containing pyrido-pyrazin structures often exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer proliferation and inflammation. For instance, studies on similar compounds indicate that they may inhibit dihydrofolate reductase (DHFR) and other kinases crucial for cellular metabolism and growth .
  • Antimicrobial Activity : Some pyrido-pyrazin derivatives demonstrate antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in breast cancer models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibition of DHFR and other kinases

Case Studies

  • Anticancer Properties : A study evaluated the cytotoxic effects of a similar pyrido-pyrazin compound on various cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations, suggesting that structural modifications could enhance potency .
  • Antimicrobial Efficacy : Another investigation explored the antimicrobial activity of trifluoromethyl-containing derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Research Findings

Recent literature emphasizes the importance of the trifluoromethyl group in enhancing biological activity. For example, SAR (Structure-Activity Relationship) studies demonstrate that the incorporation of this group significantly increases potency against specific targets .

Moreover, the hydrazine moiety present in the compound has been linked to improved interaction with biological targets due to its ability to form hydrogen bonds, thereby stabilizing enzyme-inhibitor complexes .

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